![molecular formula C23H28N2O5 B4943341 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, commonly known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research and development. PDP is a synthetic compound that belongs to the class of pyrrolidinediones and has been synthesized using various methods.
作用機序
The mechanism of action of PDP involves its ability to inhibit the activity of certain enzymes and proteins, including proteases, kinases, and phosphatases. PDP has also been shown to interact with various receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. PDP has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative disorders.
実験室実験の利点と制限
One advantage of PDP is its synthetic nature, which allows for precise control over its chemical structure and purity. However, PDP is still a relatively new compound, and its potential toxicity and side effects are not well understood. Additionally, the synthesis of PDP can be complex and time-consuming, which may limit its use in certain lab experiments.
将来の方向性
There are numerous future directions for the study of PDP, including further research into its potential use as a drug candidate for the treatment of cancer and neurodegenerative disorders. Additionally, PDP may have potential as a tool for studying the structure and function of proteins, and further research in this area may lead to new insights into the mechanisms underlying various diseases. Finally, further research is needed to fully understand the potential toxicity and side effects of PDP, which will be important for its safe and effective use in future research and development.
合成法
The synthesis of PDP involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-propoxybenzaldehyde in the presence of a base, followed by the addition of 2-(dimethylamino)ethyl chloride and pyrrolidine-2,5-dione. The resulting product is purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
PDP has shown potential in various scientific research applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. PDP has also been studied for its potential use as a tool for studying the structure and function of proteins.
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-4-13-30-18-8-6-17(7-9-18)25-22(26)15-19(23(25)27)24-12-11-16-5-10-20(28-2)21(14-16)29-3/h5-10,14,19,24H,4,11-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWWSJLISLHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

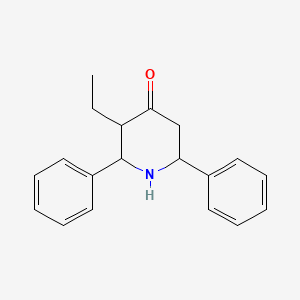

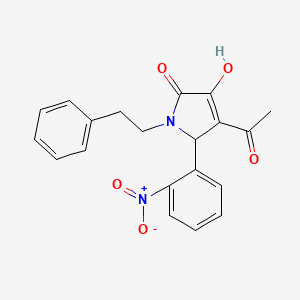
![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)
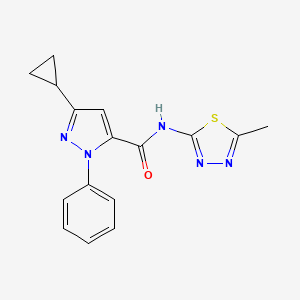
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
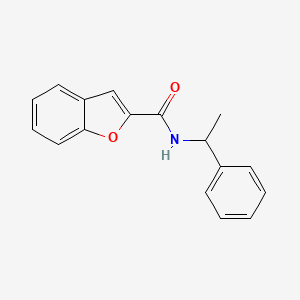
![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)

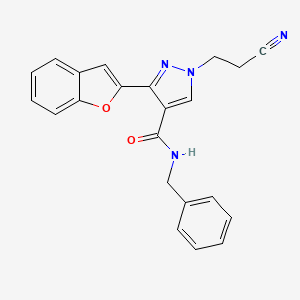
![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)